molecular formula C14H13ClN2 B12532564 N-Benzyl-2-chlorobenzenecarboximidamide

N-Benzyl-2-chlorobenzenecarboximidamide

Cat. No.: B12532564
M. Wt: 244.72 g/mol
InChI Key: MYXFXNAZVTUKCK-UHFFFAOYSA-N
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Description

N-Benzyl-2-chlorobenzenecarboximidamide is a chemical compound with the molecular formula C14H13ClN2. It is known for its unique structure, which includes a benzyl group attached to a 2-chlorobenzenecarboximidamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-2-chlorobenzenecarboximidamide typically involves the condensation of benzylamine with 2-chlorobenzonitrile under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol or methanol, at elevated temperatures. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to yield the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-2-chlorobenzenecarboximidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Benzyl-2-chlorobenzenecarboximidamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-Benzyl-2-chlorobenzenecarboximidamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, leading to the disruption of metabolic processes in cells. This inhibition can result in various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

  • N-Benzylbenzamide
  • N-Phenethylbenzamide
  • N-Benzyloxybenzamide

Comparison

N-Benzyl-2-chlorobenzenecarboximidamide is unique due to the presence of the chlorine atom, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it exhibits different biological activities and chemical reactivity, making it a valuable compound for specific applications .

Properties

Molecular Formula

C14H13ClN2

Molecular Weight

244.72 g/mol

IUPAC Name

N'-benzyl-2-chlorobenzenecarboximidamide

InChI

InChI=1S/C14H13ClN2/c15-13-9-5-4-8-12(13)14(16)17-10-11-6-2-1-3-7-11/h1-9H,10H2,(H2,16,17)

InChI Key

MYXFXNAZVTUKCK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN=C(C2=CC=CC=C2Cl)N

Origin of Product

United States

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